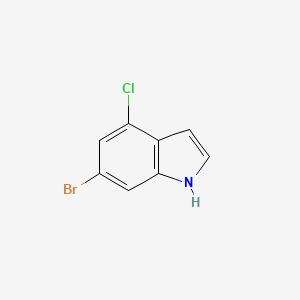

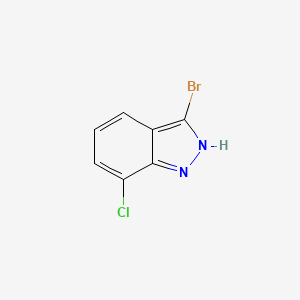

7-Bromo-4-chloro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

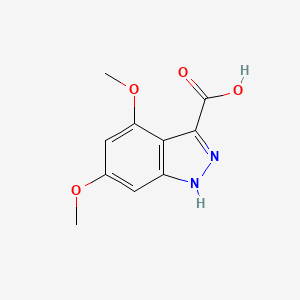

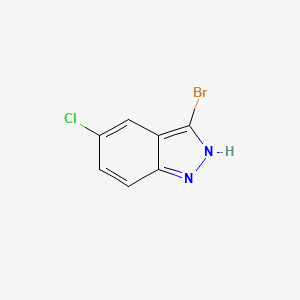

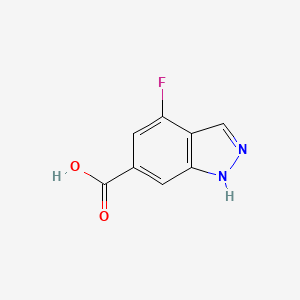

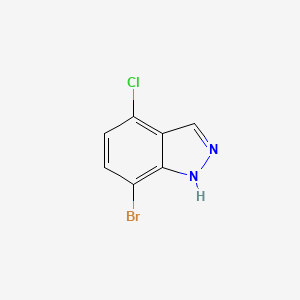

“7-Bromo-4-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 . The IUPAC name for this compound is 7-bromo-4-chloro-1H-indazole . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of indazoles, including “7-Bromo-4-chloro-1H-indazole”, has been a subject of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “7-Bromo-4-chloro-1H-indazole” is 1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

“7-Bromo-4-chloro-1H-indazole” is a solid at room temperature . It has a molecular weight of 231.48 . The compound is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indazoles

- Scientific Field: Organic Chemistry

- Application Summary: 7-Bromo-4-chloro-1H-indazole is used in the synthesis of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .

- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results: This method has been used to produce a wide variety of 1H-indazoles in good to excellent yields .

Medicinal Applications

- Scientific Field: Medicinal Chemistry

- Application Summary: Indazole, the core structure of 7-Bromo-4-chloro-1H-indazole, has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties .

- Methods of Application: The specific methods of application depend on the specific medicinal use. For example, in anti-inflammatory therapy, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .

- Results: Various indazole derivatives have shown promising results in different therapeutic areas. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

HIV Treatment

- Scientific Field: Pharmacology

- Application Summary: 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 7-Bromo-4-chloro-1H-indazole, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods of Application: The specific synthesis methods for Lenacapavir are not provided in the source .

- Results: The use of 7-Bromo-4-chloro-1H-indazol-3-amine in the synthesis of Lenacapavir contributes to the development of an effective treatment for HIV-1 infections .

Alzheimer’s Disease Treatment

- Scientific Field: Neurology

- Application Summary: 3-Aminoindazoles, a class of heterocyclic structures that includes 7-Bromo-4-chloro-1H-indazole, are found in the glycogen synthase 3 inhibitor, a substance having potential for the treatment of Alzheimer’s disease .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The use of 3-aminoindazoles in the synthesis of glycogen synthase 3 inhibitors contributes to the development of potential treatments for Alzheimer’s disease .

Iron Deficiency Treatment

- Scientific Field: Hematology

- Application Summary: 3-Aminoindazoles are used in the synthesis of a potential treatment for iron deficiency .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The use of 3-aminoindazoles in the synthesis of potential treatments for iron deficiency shows promise .

Tumor Growth Suppression

- Scientific Field: Oncology

- Application Summary: Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, contains a 3-aminoindazole structure .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The use of 3-aminoindazoles in the synthesis of linifanib contributes to the development of effective treatments for suppressing tumor growth .

Synthesis of Biologically Active Compounds

- Scientific Field: Biochemistry

- Application Summary: 3-Aminoindazoles, a class of heterocyclic structures that includes 7-Bromo-4-chloro-1H-indazole, are common to many biologically active compounds . This structure is found in the glycogen synthase 3 inhibitor, a substance having potential for the treatment of Alzheimer’s disease . The 3-aminoindazole was developed as a possible treatment of iron deficiency , while linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, also contains this structure .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The use of 3-aminoindazoles in the synthesis of these biologically active compounds contributes to the development of potential treatments for various conditions .

Synthesis of Lenacapavir

- Scientific Field: Pharmacology

- Application Summary: 7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 7-Bromo-4-chloro-1H-indazole, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods of Application: The specific synthesis methods for Lenacapavir are not provided in the source .

- Results: The use of 7-Bromo-4-chloro-1H-indazol-3-amine in the synthesis of Lenacapavir contributes to the development of an effective treatment for HIV-1 infections .

Synthesis of 3-Aminoindazoles

- Scientific Field: Organic Chemistry

- Application Summary: 7-Bromo-4-chloro-1H-indazole is used in the synthesis of 3-aminoindazoles . These compounds are common to many biologically active compounds and have been used in the synthesis of various drugs .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The use of 7-Bromo-4-chloro-1H-indazole in the synthesis of 3-aminoindazoles contributes to the development of a wide range of biologically active compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZBMLAMVPTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646731 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-1H-indazole | |

CAS RN |

1000341-88-7 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.